molecular formula C8H10ClFN2O B2696262 3-(2-fluoropyridin-3-yl)azetidin-3-ol hydrochloride CAS No. 2305255-30-3

3-(2-fluoropyridin-3-yl)azetidin-3-ol hydrochloride

Cat. No.: B2696262
CAS No.: 2305255-30-3
M. Wt: 204.63
InChI Key: PIZHOQINQDDBRL-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride is a fluorinated azetidine derivative with a pyridine substituent. The compound combines an azetidine ring (a four-membered saturated heterocycle) with a 2-fluoropyridin-3-yl group, which introduces both steric and electronic effects.

Properties

IUPAC Name

3-(2-fluoropyridin-3-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-7-6(2-1-3-11-7)8(12)4-10-5-8;/h1-3,10,12H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHOQINQDDBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(N=CC=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoropyridin-3-yl)azetidin-3-ol;hydrochloride typically involves the reaction of 2-fluoropyridine with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoropyridin-3-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C8H9FN2O·HCl
  • Molecular Weight : 200.66 g/mol
  • CAS Number : 2305255-30-3
  • IUPAC Name : 3-(2-fluoropyridin-3-yl)azetidin-3-ol hydrochloride

Anticancer Research

One of the prominent applications of this compound is in the development of inhibitors targeting oncogenic pathways. Recent studies have highlighted its role as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL).

In a study published in April 2023, researchers optimized a series of compounds to enhance their inhibitory potency against BCL6, with this compound being evaluated for its effectiveness in degrading BCL6 protein levels in vivo. The compound demonstrated promising results, showing significant antiproliferative activity in cellular assays, which indicates its potential as a therapeutic agent against certain types of cancer .

Neurological Disorders

The compound has also been explored for its effects on neurological conditions. A recent investigation assessed various azetidine derivatives, including this compound, for their activity in models of epilepsy. The study focused on the modulation of ion channels associated with epilepsy, highlighting the need for further exploration into how this compound can influence neuronal excitability and potentially offer therapeutic benefits for drug-resistant epilepsy .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the use of triethylamine and tetrahydrofuran as solvents under controlled temperatures. The yield and purity of the synthesized compound are critical for its application in biological studies.

A detailed synthesis pathway is as follows:

StepReagentsConditionsYield
Synthesis of azetidinoneAzetidin-3-ol, Acetyl chloride-78°C to room temperature14%
FunctionalizationTriethylamine, TetrahydrofuranStirring at -78°CVariable

This table summarizes key synthesis parameters that researchers must consider when producing this compound for experimental use .

Case Study 1: BCL6 Inhibition

A study published in April 2023 detailed the optimization process for BCL6 inhibitors where this compound was one of the lead compounds evaluated. The findings indicated that modifications to the azetidine core could enhance binding affinity and improve pharmacokinetic profiles, making it a candidate for further development as an anticancer agent .

Case Study 2: Neurological Applications

Another research effort focused on evaluating the effects of azetidine derivatives on neuronal firing rates in models of epilepsy. The study found that compounds similar to this compound could significantly reduce hyperexcitability in neurons, suggesting potential therapeutic roles in managing epilepsy .

Mechanism of Action

The mechanism of action of 3-(2-fluoropyridin-3-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(2-fluoropyridin-3-yl)azetidin-3-ol hydrochloride with related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties References
This compound C8H9ClFN2O 203.62 (estimated) 2-Fluoropyridin-3-yl Potential CNS drug intermediate
Azetidin-3-ol hydrochloride (base compound) C3H8ClNO 109.55 None (parent structure) Intermediate for Baricitinib synthesis
3-(4-Bromophenyl)azetidin-3-ol hydrochloride C9H11BrClNO 264.54 4-Bromophenyl Versatile small-molecule scaffold
3-(Trifluoromethyl)azetidin-3-ol hydrochloride C4H7ClF3NO 189.56 Trifluoromethyl Lab-scale bioactive molecule
3-(Propan-2-yl)azetidin-3-ol hydrochloride C6H13ClNO 151.63 Isopropyl Biochemical reagent
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C7H13ClFNO2 209.64 Fluoroacetate ethyl ester Synthetic intermediate

Key Observations :

  • Substituent Effects: The 2-fluoropyridin-3-yl group in the target compound introduces electron-withdrawing effects and planar aromaticity, which may enhance binding to aromatic amino acid residues in biological targets.
  • Molecular Weight : The target compound (estimated 203.62 g/mol) is heavier than the parent azetidin-3-ol hydrochloride (109.55 g/mol) due to the fluoropyridine moiety. This may influence its pharmacokinetic properties, such as membrane permeability and metabolic clearance .

Biological Activity

3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride is a fluorinated derivative of azetidin-3-ol, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The molecular formula for this compound is C8H10FN2OHClC_8H_{10}FN_2O\cdot HCl. It features a pyridine ring with a fluorine atom at the 2-position, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through stronger hydrogen bonds and electrostatic interactions, which can lead to modulation of enzymatic activity and receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting certain kinases involved in critical signaling pathways, which could be beneficial in treating diseases like cancer.
    • Specific studies have indicated its role in inhibiting phosphodiesterase enzymes, which are crucial for cellular signaling and regulation .
  • Antiproliferative Effects :
    • Preliminary studies suggest that derivatives of azetidin-based compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .
    • The compound's structural similarities with other bioactive azetidines may contribute to its antiproliferative properties against various tumor types.

Study 1: Inhibition of BCL6

A study focused on the development of chemical probes for BCL6 inhibition highlighted the importance of modifying azetidine structures to enhance potency. The findings suggested that similar compounds could provide a scaffold for developing effective BCL6 inhibitors, which are vital in treating diffuse large B-cell lymphoma (DLBCL) .

Study 2: Anticancer Activity

Research into azetidinone derivatives demonstrated their effectiveness in inhibiting proliferation in human breast cancer cell lines. This study supports the hypothesis that modifications in the azetidine core can yield potent anticancer agents with improved bioavailability .

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits kinases involved in signaling pathways
AntiproliferativeInduces apoptosis in cancer cell lines
BCL6 InhibitionPotential as a scaffold for BCL6 inhibitors

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